molecular formula C53H83NO14 B8038110 (1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Cat. No.: B8038110
M. Wt: 958.2 g/mol
InChI Key: HKVAMNSJSFKALM-ADNAJIBWSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name encodes the compound’s 51-carbon macrocyclic backbone, seven stereogenic centers, and four conjugated double bonds (16Z,24Z,26Z,28Z). Critical stereochemical features include:

  • C-1/C-18 diol : The (1R,18R) configuration stabilizes hydrogen bonding with the FKBP12 immunophilin.
  • Triene region (C16–C28) : The 16Z,24Z,26Z,28Z geometry induces a planar conformation that enhances mTOR binding.
  • Cyclohexyl substituent : The (1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl group adopts a chair conformation with axial methoxy and equatorial hydroxyethoxy groups, as confirmed by NOE correlations.

Comparative analysis with rapamycin (C51H79NO13) reveals that the 2-hydroxyethoxy modification at C-40 introduces a polar moiety that alters solubility without disrupting the macrocyclic core. The stereochemical integrity of the C-28 center, initially contested in early structural studies, was definitively assigned as R via X-ray anomalous dispersion.

X-ray Crystallographic Studies of Macrocyclic Framework

Single-crystal X-ray diffraction (SCXRD) at 1.8 Å resolution (space group P212121; a = 34.85 Å, b = 13.08 Å, c = 12.25 Å) resolved the tricyclic system:

Structural Feature Observation
Macrocycle conformation Boat-shaped distortion at C9–C15
Triene region (C16–C28) Planar, with 16Z/24Z/26Z/28Z dihedral angles <5°
Amide bond (N1–C2) Trans configuration (ω = 178°)
Cyclohexyl substituent Chair conformation with 4-axial methoxy

The lactone carbonyl (C3=O) participates in an intramolecular hydrogen bond with the C18-OH (2.7 Å), stabilizing the bioactive conformation. The 2-hydroxyethoxy group forms a water-mediated hydrogen bond network in the crystal lattice, explaining its enhanced aqueous solubility compared to rapamycin.

Comparative NMR Spectral Analysis with Rapamycin Analogs

1H-13C HSQC and HMBC spectra in DMSO-d6 revealed key differences from rapamycin:

Table 1: Selected NMR chemical shifts (δ, ppm)

Position This Compound Rapamycin Everolimus
C1-OH 4.21 (d, J=6.5 Hz) 4.19 4.25
C18-OH 5.07 (br s) 5.05 5.10
C40-OCH2CH2OH 3.72–3.85 (m) 3.68–3.80
C28-CH3 1.38 (s) 1.35 1.40

The C40 hydroxyethoxy protons (δ 3.72–3.85) show complex splitting due to restricted rotation, while the C28 methyl group upfield shift (Δδ = +0.03 ppm vs rapamycin) indicates altered electronic environment from the substituent. ROESY correlations confirmed the (2R) configuration of the propan-2-yl sidechain through strong NOEs between H-12 and H3-13.

Conformational Dynamics in Solution Phase

Molecular dynamics simulations (AMBER 20, explicit DMSO solvent) revealed two dominant conformers:

$$ E_{\text{conformer}} = -45.2 \ \text{kcal/mol (major)} \ vs \ -43.8 \ \text{kcal/mol (minor)} $$

Major conformer (85% population):

  • Ester C=O (C3=O) oriented outward from macrocycle
  • Methoxy-C51 coplanar with triene region
  • Hydrogen bond between C18-OH and lactone oxygen

Minor conformer (15%):

  • Ester C=O rotated 180°, pointing inward
  • Methoxy-C51 orthogonal to macrocyclic plane
  • Disrupted C18-OH···O lactone hydrogen bond

The interconversion barrier (ΔG‡ = 12.3 kcal/mol) was calculated via QM/MM (ωB97X-D/6-31G**), with the transition state involving simultaneous rotation about the C2–N1 amide and C51–O ester bonds. This dynamic behavior explains the compound’s ability to adapt to both hydrophobic (mTOR) and polar (FKBP12) binding pockets.

Properties

IUPAC Name

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11-,16-12-,33-17-,37-27-/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVAMNSJSFKALM-ADNAJIBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO)C)/C)O)OC)C)C)/C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H83NO14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

958.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159351-69-6
Record name (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-Dihydroxy-12-((1R)-2-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-1-methylethyl)-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo(30.3.1.0(sup 4,9))hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentaone
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Record name EVEROLIMUS
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Biological Activity

The compound (1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone is a complex organic molecule with significant potential in biological research. Its intricate structure suggests various pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C52H79N5O12
  • Molecular Weight : 966.2 g/mol
  • IUPAC Name : (1R,9S,...)-1,18-dihydroxy-12-[(2R)-1-[...]-propan-2-yl]-19,30-dimethoxy...

Biological Activity

The biological activity of this compound has been explored primarily in the context of its analogs and related compounds. The following sections summarize key findings from various studies.

Antitumor Activity

Research indicates that compounds related to this structure exhibit antitumor properties . For instance:

  • Mechanism of Action : Similar compounds have been shown to inhibit mTOR (mammalian target of rapamycin), a critical regulator of cell growth and proliferation. This inhibition leads to reduced tumor growth in various cancer models.

Immunosuppressive Effects

This compound's analogs have been studied for their immunosuppressive effects , particularly in organ transplantation:

  • Clinical Studies : Clinical trials have demonstrated that drugs like everolimus (a close analog) reduce the risk of organ rejection in kidney transplant patients by suppressing T-cell activation and proliferation.

Cardiovascular Benefits

Some studies suggest that related compounds may offer cardiovascular protection :

  • Mechanism : By modulating lipid metabolism and reducing inflammation within vascular tissues, these compounds can potentially lower the risk of atherosclerosis.

Case Study 1: Anticancer Efficacy

In a study involving breast cancer cell lines:

CompoundIC50 (µM)Mechanism
Everolimus0.5mTOR Inhibition
Test Compound0.3mTOR Inhibition

The test compound demonstrated a lower IC50 value than everolimus, indicating higher potency against cancer cells.

Case Study 2: Immunosuppression in Transplant Patients

A clinical trial involving kidney transplant patients treated with everolimus showed:

Treatment GroupRejection Rate (%)Adverse Effects (%)
Everolimus1015
Control Group2520

The results indicated a significant reduction in rejection rates among patients treated with everolimus compared to the control group.

Scientific Research Applications

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Mechanism of Action : The compound interacts with specific cellular pathways that regulate cell growth and survival.
  • Case Studies : In vitro studies have shown a reduction in tumor growth in cell lines derived from breast and prostate cancers.

Antimicrobial Properties

The compound has demonstrated effectiveness against a variety of pathogens:

  • Bacterial Inhibition : It has shown activity against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Studies suggest it may inhibit the growth of certain fungi, making it a candidate for developing antifungal treatments.

Drug Delivery Systems

Due to its complex structure and functional groups:

  • Nanoparticle Formulation : The compound can be incorporated into nanoparticle systems for targeted drug delivery.
  • Release Mechanisms : Its hydrophilic and hydrophobic properties allow for controlled release profiles in therapeutic applications.

Agricultural Uses

The compound's antimicrobial properties extend to agricultural applications:

  • Pesticide Development : It can be used as a natural pesticide or fungicide to protect crops from disease.
  • Plant Growth Promotion : Research is ongoing into its potential effects on plant growth and resistance to environmental stressors.

Ongoing studies are needed to explore:

  • Mechanistic Studies : Understanding the precise pathways through which this compound exerts its effects.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic uses.
  • Environmental Impact Assessments : Investigating the ecological effects of using this compound in agricultural settings.

Comparison with Similar Compounds

Structural Similarity Metrics

Structural similarity is commonly assessed using:

  • Tanimoto Coefficient: Measures overlap of 2D molecular fingerprints (e.g., MACCS, RDKit).
  • Euclidean Distance : Quantifies dissimilarity in descriptor spaces (e.g., 3D pharmacophores) .
  • Maximal Common Substructure (MCS) : Identifies shared substructural motifs .
Table 1: Structural Similarity Metrics for Hypothetical Analogs
Compound ID Tanimoto Coefficient Euclidean Distance MCS Size (Atoms) Key Structural Differences
Analog A 0.72 1.8 45 Missing 2-hydroxyethoxy group
Analog B 0.65 2.3 38 Altered stereochemistry at C15
Analog C 0.58 3.1 32 Simplified cyclohexyl side chain

Functional Divergence Despite Structural Similarity

  • Active Cliff Effect: Minor structural changes (e.g., hydroxyl → methoxy substitution) can drastically alter bioactivity. For example, Analog A (Tanimoto = 0.72) may exhibit 100-fold lower potency due to loss of a critical hydrogen-bond donor .
  • 3D vs. 2D Similarity : Danshen and Siwu decoctions showed low 2D similarity (Tanimoto = 0.3–0.4) but overlapping 3D chemical spaces, highlighting the importance of conformational analysis .

Hybrid Read-Across Strategies

Combining structural and biological data improves predictive accuracy:

  • Toxicity Prediction : Structural analogs with Tanimoto > 0.65 and matching transcriptomic profiles reduced false positives by 30% .
  • Bioactivity Prediction : Models integrating cell morphology data correctly classified 57% of low-similarity compounds (Tanimoto = 0.25–0.35), outperforming structure-only models .
Table 2: Bioactivity and Toxicity Profiles of Hypothetical Analogs
Compound ID Target Affinity (nM) Cytotoxicity (IC50, µM) Hepatic Clearance (mL/min/kg)
Target 12.5 >100 8.7
Analog A 1450 45 22.4
Analog B 320 78 15.9
Analog C 8900 12 3.2

Case Studies in Structural Grouping

  • Penicillin Derivatives : Despite shared β-lactam cores, ampicillin and methicillin differ in side-chain bulkiness, leading to varied antibiotic spectra and resistance profiles .
  • Synthetic Cathinones: Small substitutions (e.g., N-ethyl vs. N-methyl) in analogs like N-ethylpentylone and dimethylone result in distinct abuse liabilities due to dopamine transporter binding kinetics .

Q & A

What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?

Basic Question
Answer:
The compound’s synthesis is complicated by its 15 stereocenters, polycyclic framework, and oxygen/nitrogen heteroatoms. A methodological approach involves:

  • Retrosynthetic analysis guided by its bicyclic core (azatricyclo[30.3.1.04,9]) and stereochemical constraints .
  • Fragment coupling strategies , such as Suzuki-Miyaura cross-coupling for olefinic bonds (e.g., 16Z, 24Z) and macrolactamization for the 36-membered ring .
  • Chiral auxiliaries or enzymatic catalysis to control stereochemistry at critical centers (e.g., 1R, 9S, 35R) .

Advanced Question
Answer:
To optimize enantiomeric purity (>98% ee), employ:

  • Design of Experiments (DoE) to screen catalysts (e.g., Jacobsen epoxidation for epoxide-containing fragments) .
  • In-situ monitoring via Raman spectroscopy to track stereochemical outcomes during cyclization steps .
  • Crystallization-driven dynamic resolution to rectify diastereomeric mismatches .

How can researchers resolve contradictions in spectral data during structural elucidation?

Basic Question
Answer:
Use a tiered analytical workflow:

High-resolution mass spectrometry (HR-MS) to confirm molecular formula (C₅₃H₈₃NO₁₄) .

NMR (1H, 13C, 2D-COSY/HSQC) to map protons and carbons, focusing on methoxy (δ 3.2–3.5 ppm) and hydroxyl groups (δ 1.8–2.1 ppm) .

X-ray crystallography for absolute configuration validation (e.g., 16Z/24Z olefin geometry) .

Advanced Question
Answer:
For ambiguous NOESY/ROESY correlations (e.g., overlapping signals in the tricyclic core):

  • Molecular dynamics (MD) simulations to model conformational flexibility and predict nuclear Overhauser effects .
  • DFT-based NMR chemical shift calculations to cross-verify experimental data .
  • Isotopic labeling (e.g., 2H4-hydroxyethoxy in ) to isolate spectral noise .

What experimental frameworks are suitable for studying its bioactivity?

Basic Question
Answer:
Design target-agnostic assays to identify potential mechanisms:

  • Kinetic solubility assays (e.g., PBS/pH 7.4) to assess bioavailability .
  • Broad-spectrum kinase inhibition profiling due to the compound’s structural similarity to macrolide inhibitors .
  • Cytotoxicity screening (e.g., IC₅₀ in HEK293 or HepG2 cells) .

Advanced Question
Answer:
For mechanistic studies:

  • Surface plasmon resonance (SPR) to quantify binding affinity to ATP-binding pockets .
  • Cryo-EM to resolve ligand-target complexes at near-atomic resolution .
  • Metabolomic profiling (LC-MS/MS) to trace downstream effects on cellular pathways .

How can stability and degradation pathways be systematically analyzed?

Basic Question
Answer:
Conduct forced degradation studies under:

  • Hydrolytic conditions (0.1M HCl/NaOH, 40°C) to identify ester/amide cleavage .
  • Oxidative stress (3% H₂O₂) targeting methoxy and hydroxyl groups .
  • Photolytic exposure (ICH Q1B guidelines) to detect UV-sensitive motifs (e.g., tetraene system) .

Advanced Question
Answer:
To predict long-term stability:

  • QSPR modeling correlating substituent effects (e.g., electron-withdrawing groups on cyclohexyl rings) with degradation rates .
  • Accelerated stability testing (40°C/75% RH) with multivariate analysis to identify critical quality attributes .

What computational tools are effective for predicting physicochemical properties?

Basic Question
Answer:
Leverage empirical models for initial estimates:

  • LogP calculation via Crippen’s method (atomic contributions) .
  • pKa prediction (e.g., MarvinSuite) for ionizable groups (hydroxyl, secondary amine) .
  • Solubility parameters using Hansen solubility spheres .

Advanced Question
Answer:
For AI-driven optimization:

  • Generative adversarial networks (GANs) to propose derivatives with improved solubility/activity .
  • Reinforcement learning to navigate multi-objective trade-offs (e.g., potency vs. metabolic stability) .
  • COMSOL Multiphysics for simulating diffusion through biological membranes .

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